N-(5-Bromo-3-chloropyridin-2-YL)acetamide
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Overview
Description
N-(5-Bromo-3-chloropyridin-2-YL)acetamide is a chemical compound with the molecular formula C7H6BrClN2O and a molecular weight of 249.49 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a chlorine atom at the 3rd position, and an acetamide group attached to the 2nd position of a pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-3-chloropyridin-2-YL)acetamide typically involves the reaction of 5-bromo-3-chloropyridine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield . The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-3-chloropyridin-2-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to substitute the halogen atoms.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include amines derived from the reduction of the acetamide group.
Scientific Research Applications
N-(5-Bromo-3-chloropyridin-2-YL)acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromo-3-chloropyridin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-chloropyridin-3-yl)acetamide
- N-(5-Bromo-4-chloropyridin-2-yl)acetamide
- N-(5-Bromo-3-fluoropyridin-2-yl)acetamide
Uniqueness
N-(5-Bromo-3-chloropyridin-2-YL)acetamide is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity . This unique structure allows for selective interactions with molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(5-bromo-3-chloropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRZUQOTJGAUGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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